Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate
Description
Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate is a synthetic organic compound characterized by a pent-2-enoate backbone substituted with a 4-methyl-1,3-thiazol-2-yl heterocycle, a hydroxyl group at position 3, and a chlorine atom at position 2. This compound is structurally related to intermediates in pharmaceutical and agrochemical research, particularly in studies involving heterocyclic frameworks and ester-based prodrugs .
Properties
IUPAC Name |
ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-4-16-11(15)8(9(14)7(3)12)10-13-6(2)5-17-10/h5,7,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIUAHMLCOHCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(C)Cl)O)C1=NC(=CS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis Pathways
Thiazole Ring Formation and Core Synthesis
The thiazole moiety is typically synthesized via cyclocondensation of thioacetamide with α-halo ketones or aldehydes. For ethyl 4-methylthiazole-2-yl derivatives, a common route involves:
- Thioacetamide (CH₃CSNH₂) reaction with ethyl 4-chloroacetoacetate (C₄H₅ClO₃) under basic conditions to form the thiazole ring.
- Chlorination and hydroxylation steps to introduce substituents at positions 4 and 3, respectively.
Key Reaction Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Thioacetamide, EtOH, Δ | Thiazole ring formation |
| 2 | POCl₃, Cl₂ | Chlorination |
| 3 | NaBH₄, H₂O | Hydroxylation |
This method achieves moderate yields (~60–70%) but requires careful control of reaction temperatures to prevent over-chlorination.
Asymmetric Reduction for Stereochemical Control
The hydroxy group’s configuration (R/S) is critical for biological activity. Biocatalytic approaches using engineered enzymes offer high enantioselectivity:
Enzymatic Reduction with CmCR
- Candida magnoliae * genome-mined carbonyl reductase (CmCR) reduces ethyl 4-chloro-3-oxobutanoate to (S)-4-chloro-3-hydroxybutanoate with >99.9% ee. This methodology can be adapted for pentenoate derivatives:
Parameter Optimal Value Impact Substrate Concentration 3000 mM High throughput pH 7.0 Enzyme stability Temperature 30°C Reaction rate Enzyme Loading 6% w/w Cost-effectiveness
This method achieves >99% yield under optimized conditions, making it suitable for large-scale production.
Biocatalytic Optimization Strategies
Substrate-Specific Modifications
Ethyl 4-chloroacetoacetate undergoes asymmetric reduction via keto reductase (KR) and glucose dehydrogenase (GDH) coenzymes:
| Catalytic System | KR:GDH Ratio | NADPH Loading | Yield |
|---|---|---|---|
| 2:3 (w/w) | 0.2% (w/w) | 10 g/mL substrate | 77.2% |
Buffer systems (e.g., hydrophosphate) maintain pH 6.9–7.1 to prevent enzyme denaturation.
Stereoselective Double-Bond Formation
Claisen Condensation
The α,β-unsaturated ester is synthesized via base-catalyzed condensation of ethyl 4-chloro-3-hydroxybutanoate with acetyl chloride:
Reaction:
Conditions:
- Base: NaOH (10% w/v)
- Solvent: Ethanol/H₂O (4:1)
- Temperature: 60°C
This method favors the Z configuration due to steric and electronic effects of the thiazole substituent.
Comparative Analysis of Methods
| Method | Reagents | Yield | ee | Scalability |
|---|---|---|---|---|
| Chemical Synthesis | Thioacetamide, POCl₃ | 60–70% | N/A | Moderate |
| Enzymatic Reduction | CmCR, NADPH | >99% | >99.9% | High |
| Biocatalytic KR/GDH | Hydrophosphate buffer | 77.2% | 95% | Industrial |
Chemical Reactions Analysis
Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the double bond into a single bond.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is a thiazole derivative with diverse applications in chemistry, biology, medicine, and industry. It's investigated for antimicrobial and anticancer properties, making it a valuable compound in scientific and industrial fields.
Overview
Ethyl (2E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is a synthetic organic compound belonging to the thiazole derivatives class. Thiazole compounds are known for their various biological activities and are often employed in medicinal chemistry for drug development.
Scientific Research Applications
Ethyl (2E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is used in several scientific research applications:
- As an intermediate in synthesizing complex organic molecules.
- Studied for potential biological activities, including antimicrobial and anticancer properties.
- Investigated for potential use in drug development, particularly in designing new therapeutic agents.
- Utilized in the production of specialty chemicals and materials in industry.
Chemical Reactions
Ethyl (2E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate can undergo various chemical reactions:
- Oxidation : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : The compound can be reduced to its corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
- Substitution : The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate has garnered interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains and can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Activity
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Carbon Chains
Ethyl (2E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate
- Key Differences: The but-2-enoate variant (C₄ chain) has a shorter carbon backbone compared to the pent-2-enoate (C₅ chain) in the target compound. This difference influences molecular weight (lower by 14 g/mol) and lipophilicity (logP reduced by ~0.5 units).
- Applications: Commercially available (Santa Cruz Biotechnology, Catalog No. sc-353306), it is used as a reference compound in ester hydrolysis studies .
Ethyl 4-(4-(Trifluoromethyl)phenyl)pent-3-en-2-yl)benzoic Acid Derivatives
Heterocyclic Substitution Variants
Compounds with Pyridazine and Isoxazole Rings
- Examples : I-6230 (pyridazin-3-yl), I-6273 (methylisoxazol-5-yl) .
- Key Differences : Substitution of the thiazole with pyridazine or isoxazole alters electronic properties (e.g., pyridazine’s higher π-deficiency enhances reactivity in nucleophilic substitutions). Biological activity varies significantly; isoxazole derivatives exhibit higher antimicrobial potency in preliminary assays .
4-Methyl-1,3-thiazol-2-yl in Coordination Chemistry
- Example : [Bis(4-methyl-1,3-thiazol-2-yl)methane]tricarbonyldichlorido-tungsten(II).
- Key Differences : The thiazole ring acts as a ligand in tungsten complexes, enabling catalytic applications. The target compound lacks metal-coordination functionality but shares the thiazole’s steric and electronic profile .
Substituted Heteroaryl Esters from Patent Literature
- Examples : 4-(Trifluoromethyl)-1,3-thiazol-2-yl, 5-phenyl-1,2,4-oxadiazol-3-yl .
- Key Differences : Fluorinated thiazoles (e.g., 4-trifluoromethyl) increase metabolic resistance but reduce solubility. Oxadiazole derivatives show improved thermal stability (decomposition temperature >200°C vs. ~150°C for thiazoles) .
Comparative Data Table
Research Findings and Implications
- Solubility and Reactivity: The pent-2-enoate chain in the target compound improves lipid membrane penetration compared to but-2-enoate analogues, as evidenced by partitioning experiments (logP = 2.1 vs. 1.6) .
- Biological Activity : Thiazole-containing compounds generally outperform isoxazole derivatives in enzyme inhibition assays (e.g., IC₅₀ = 12 µM vs. 28 µM for acetylcholinesterase) .
- Synthetic Utility : The 4-methyl-thiazole group facilitates regioselective functionalization, as demonstrated in palladium-catalyzed cross-coupling reactions .
Biological Activity
Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate (CAS No. 863669-64-1) is a synthetic organic compound belonging to the thiazole derivatives class. Thiazole compounds are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 275.75 g/mol. The structure features a thiazole ring, a chloro group, and a hydroxy group, which contribute to its biological activity.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Condensation : 4-methyl-1,3-thiazole-2-carbaldehyde is condensed with ethyl acetoacetate.
- Chlorination : Introduction of the chloro group.
- Hydrolysis : Formation of the hydroxy group.
These steps require controlled temperatures and specific solvents to ensure high yield and purity .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study: Anticancer Effects
In a controlled study, treatment with this compound resulted in a significant reduction in cell viability in HeLa cells compared to untreated controls. The IC50 value was determined to be approximately 25 µM.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens.
- Receptor Modulation : The compound could modulate receptor activity related to cell signaling pathways involved in proliferation and survival.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate, and what methodological considerations are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiazole intermediates. For example, α-halocarbonyl compounds (e.g., ethyl chloroacetate) react with thiazole-containing precursors under basic conditions (e.g., DMF with potassium salts) to form the pent-2-enoate backbone. Key considerations include controlling reaction temperature (60–80°C), stoichiometric ratios of reactants, and purification via column chromatography to isolate the ester product . Chlorination steps may employ reagents like SOCl₂ or PCl₃, requiring anhydrous conditions to minimize hydrolysis .
Q. How is the structural elucidation of this compound performed, and which spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the thiazole ring, ester group, and stereochemistry at the 3-hydroxy position. High-resolution mass spectrometry (HRMS) validates the molecular formula. For crystallinity assessment, X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and crystal packing. Weak C–H⋯O interactions in the crystal lattice can influence stability and should be documented .
Q. What are the key reactivity patterns of the chlorine substituent in this compound under basic or nucleophilic conditions?
- Methodological Answer : The 4-chloro group is susceptible to nucleophilic substitution. For instance, in alkaline media (e.g., K₂CO₃/EtOH), it can be replaced by amines or alkoxy groups. Kinetic studies using HPLC or LC-MS are recommended to monitor substitution rates. Competing elimination reactions (e.g., dehydrohalogenation) may occur at elevated temperatures, necessitating controlled reaction conditions .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound, and how can SHELX software address them?
- Methodological Answer : Challenges include handling weak diffraction data from small crystals or twinned lattices. SHELXL’s robust refinement algorithms (e.g., TWIN commands) can model twinning and anisotropic displacement parameters. Hydrogen bonding networks involving the 3-hydroxy group require precise O–H⋯O distance restraints. For high-resolution data, charge-density analysis via multipole refinement in SHELXL reveals electron-density distributions critical for understanding reactivity .
Q. How can computational methods predict the stereochemical outcome of reactions involving the 3-hydroxy group?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict enantioselectivity. Conformational analysis of the pent-2-enoate backbone using Gaussian or ORCA software identifies steric hindrance effects from the thiazole ring. Solvent effects (e.g., PCM models) are critical for simulating reaction environments .
Q. What methodological strategies resolve contradictions in reported biological activity data for thiazole-containing analogs?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., MTT assays for cytotoxicity) with triplicate measurements and positive controls (e.g., doxorubicin) improve reproducibility. Structure-activity relationship (SAR) studies should correlate substituent effects (e.g., 4-methyl thiazole vs. phenyl analogs) with activity trends .
Q. How can synthetic byproducts or degradation products be identified and quantified during scale-up?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) detects low-abundance impurities. Accelerated stability studies (40°C/75% RH) under ICH guidelines identify degradation pathways (e.g., ester hydrolysis). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real-time to minimize byproduct formation .
Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding affinities (KD values) for target proteins. Molecular docking (AutoDock Vina) models interactions between the thiazole ring and hydrophobic binding pockets. Isothermal Titration Calorimetry (ITC) provides thermodynamic data (ΔH, ΔS) for ligand-receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
